molecular formula C24H32O6 B1677195 Okilactomycin CAS No. 111367-04-5

Okilactomycin

Cat. No.: B1677195
CAS No.: 111367-04-5
M. Wt: 416.5 g/mol
InChI Key: KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
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Description

Okilactomycin is a novel antibiotic compound isolated from the culture filtrate of a strain of actinomycetes, specifically Streptomyces griseoflavus subsp. zamamiensis . It exhibits significant antimicrobial activity against Gram-positive bacteria and has shown antitumor activity against Ehrlich ascites carcinoma . The compound’s molecular formula is C24H32O6 .

Mechanism of Action

Target of Action

Okilactomycin primarily targets the small ribosomal protein S4 (RPSD), a component of the ribosomal machinery . The ribosome, composed of two asymmetric macromolecular units, is responsible for protein synthesis. Ribosomal proteins like RPSD help maintain the ribosome’s quaternary structure . Inhibiting the synthesis of an r-protein like RPSD can lead to the loss of function and may result in the inhibition of bacterial protein synthesis .

Mode of Action

This compound interacts with its target, RPSD, leading to a preferential inhibition of RNA synthesis . This interaction disturbs the protein synthesis process, which is a composite result of disturbances due to both rRNA and ribosomal protein interactions . The mode of action of this compound may also involve targeting the bacterial fsr Quorum Sensing (QS) system .

Biochemical Pathways

It is known that the compound inhibits rna synthesis, which is a crucial part of the protein synthesis pathway . This inhibition likely disrupts multiple downstream effects and cellular processes that rely on protein synthesis.

Pharmacokinetics

It is known that the compound exhibits activity against gram-positive bacteria, including staphylococcus aureus, with a minimum detection concentration of 3–12 µg/ml

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to antibacterial effects . It has been observed that this compound inhibits 70% of the gelatinase production of Enterococcus faecalis at a 10 µM concentration without a dramatic influence on the bacterial growth . This indicates that this compound can have a significant impact on bacterial virulence factors.

Biochemical Analysis

Biochemical Properties

Okilactomycin plays a significant role in biochemical reactions, particularly in inhibiting protein synthesis. It interacts with ribosomal protein S4 (RPSD), a component of the ribosomal machinery . By binding to RPSD, this compound disrupts the ribosome’s quaternary structure, leading to the inhibition of protein synthesis. This interaction is crucial for its antibacterial activity, as it prevents the bacteria from producing essential proteins required for their survival .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to inhibit the production of gelatinase (GelE) in Enterococcus faecalis at a concentration of 20 µM, with minimal impact on bacterial growth . Additionally, this compound influences cell signaling pathways and gene expression by targeting quorum sensing systems in Gram-positive bacteria, thereby reducing the expression of virulence genes . This modulation of cellular metabolism and gene expression highlights its potential as an anti-virulence agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ribosomal proteins and RNA. By targeting ribosomal protein S4, this compound alters the conformation of the ribosome, leading to the inhibition of protein synthesis . This disruption of protein synthesis is a composite result of disturbances in both rRNA and ribosomal protein interactions. Additionally, this compound’s ability to inhibit RNA synthesis further contributes to its antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound maintains its stability and activity over extended periods, making it a reliable compound for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits antitumor activity against Ehrlich ascites carcinoma, while higher doses may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in unique metabolic pathways within the producing organism, Streptomyces griseoflavus. The biosynthesis of this compound involves the incorporation of carbon atoms from precursors such as acetate, propionate, and glucose . These metabolic pathways highlight the complex nature of this compound’s production and its interactions with various enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity. Understanding the transport mechanisms can provide insights into its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized within the ribosomal machinery, where it exerts its inhibitory effects on protein synthesis

Properties

IUPAC Name

(1S,3S,6S,10R,12R,13R,16R,19R)-3,10,12,16-tetramethyl-14-methylidene-15,17-dioxo-18,20-dioxatetracyclo[11.5.2.01,6.016,19]icos-4-ene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-12-7-6-8-16-10-17(20(26)27)14(3)11-24(16)21-23(5,22(28)30-24)19(25)15(4)18(29-21)13(2)9-12/h10,12-14,16,18,21H,4,6-9,11H2,1-3,5H3,(H,26,27)/t12-,13-,14+,16+,18-,21-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZIMLFKBWIOJJ-ZRHSTDQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C=C(C(CC23C4C(C(=O)C(=C)C(O4)C(C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H]2C=C([C@H](C[C@@]23[C@H]4[C@](C(=O)C(=C)[C@H](O4)[C@@H](C1)C)(C(=O)O3)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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